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Brevinin-1ISa

Cat. No.: B1577917
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-1ISa is a cationic, amphipathic antimicrobial peptide (AMP) belonging to the Brevinin-1 family, which is primarily isolated from frog skin secretions . As a host-defense peptide, it constitutes a critical component of the innate immune system in amphibians . Its potential mechanism of action, characteristic of many Brevinin peptides, involves interacting with bacterial cell membranes; this is facilitated by its cationic and amphiphilic nature, which allows it to bind to negatively charged microbial surfaces, leading to membrane disruption and cell death . Research on related Brevinin-1 peptides has demonstrated broad-spectrum antimicrobial activity against a range of Gram-positive bacteria, Gram-negative bacteria, and fungi . Some Brevinin-1 peptides have also been reported to possess significant lipopolysaccharide (LPS)-neutralizing and anti-inflammatory activities, capable of suppressing the release of pro-inflammatory cytokines like TNF-α and IL-6, making them intriguing candidates for studying infectious inflammation . Furthermore, certain analogues exhibit antioxidant properties, including free radical scavenging capabilities . This peptide is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Studies on this compound and its analogues can provide valuable insights into novel mechanisms for combating multi-drug resistant bacteria and modulating inflammatory responses .

Properties

bioactivity

Antimicrobial

sequence

FLPGVLRLVTKVGPAVVCAITRNC

Origin of Product

United States

Discovery, Isolation, and Characterization of Brevinin 1isa

Identification from Odorrana ishikawae Skin Secretions

Brevinin-1ISa was first identified from the skin of the endangered Ishikawa's frog (Odorrana ishikawae), a species native to the Amami and Okinawa Islands of Japan. biorxiv.org Its discovery was part of a broader investigation into the array of antimicrobial peptides that constitute the frog's innate immune system. This peptide was one of thirteen novel dermal peptides identified through a targeted molecular cloning approach, expanding the known catalog of defense molecules from this unique amphibian. biorxiv.org The identification of this compound highlighted its potent activity against Gram-positive bacteria and fungi. biorxiv.org

Methodologies for Peptide Isolation and Purification

While the initial discovery of this compound was through genetic methods, the standard procedure for physically isolating such peptides from frog skin secretions involves a combination of chromatographic and spectrometric techniques.

The purification of brevinin peptides from crude skin secretions is typically achieved using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). imrpress.commdpi.com In this process, the acidified skin secretion extract is passed through a column packed with a nonpolar stationary phase. Peptides are then eluted using a gradient of an organic solvent, such as acetonitrile, in acidified water. The peptides separate based on their hydrophobicity, allowing for the collection of distinct fractions. This multi-step chromatographic process is essential for purifying the peptide to homogeneity for subsequent characterization.

Following purification by RP-HPLC, mass spectrometry is employed to determine the precise molecular mass of the isolated peptide. imrpress.com This technique provides a crucial confirmation of the peptide's identity by matching the experimentally determined mass with the theoretical mass calculated from the amino acid sequence. Further analysis using tandem mass spectrometry can be used to sequence the peptide, confirming its primary structure.

Molecular Cloning and Precursor Gene Analysis

The definitive identification of this compound was accomplished through the molecular cloning and analysis of its corresponding gene. biorxiv.org

Researchers constructed a cDNA library from the skin of Odorrana ishikawae. biorxiv.org The discovery of this compound was facilitated by a "shotgun" cDNA cloning method. biorxiv.org This approach utilized a highly conserved nucleotide sequence found upstream of the start codon in previously identified antimicrobial peptide genes from the same frog. By using this conserved region as a target, scientists were able to screen the library and identify additional, related peptide-encoding cDNAs. This screening of hundreds of clones led to the successful identification of the novel cDNA encoding the this compound precursor. biorxiv.org

Analysis of the cloned cDNA revealed the complete structure of the this compound precursor protein. biorxiv.org Like other amphibian antimicrobial peptide precursors, it exhibits a characteristic multi-domain organization. biorxiv.orgnih.gov The precursor consists of:

A signal peptide at the N-terminus, which directs the protein for secretion.

An N-terminal acidic spacer domain .

A dibasic Lys-Arg/Lys processing site , which is a recognition point for enzymes that cleave the precursor to release the active peptide. biorxiv.org

The mature This compound peptide at the C-terminus. biorxiv.org

This precursor structure is a hallmark of the brevinin family and related amphibian peptides, ensuring the mature peptide is correctly processed and secreted as part of the frog's chemical defense system.

Data Tables

Table 1: Primary Structure of this compound

Characteristic Data
Peptide Name This compound
Source Organism Odorrana ishikawae
Amino Acid Sequence FLPGVLRLVTKVGPAVVCAITRNC
Reference biorxiv.org

Biological Activities and Mechanisms of Action of Brevinin 1isa and Brevinin 1 Family Peptides Pre Clinical Focus

Antimicrobial Spectrum and Potency

Brevinin-1 (B586460) peptides are recognized for their broad-spectrum antimicrobial activity, targeting a wide array of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. nih.govportlandpress.com The family is characterized by small, cationic peptides, typically around 24 amino acids in length. mdpi.com A distinctive feature of many brevinin-1 peptides is the "Rana-box," a disulfide-bridged cyclic heptapeptide (B1575542) at the C-terminus, although acyclic variations also exist. mdpi.comresearchgate.net Their cationic nature and amphipathic α-helical structure are crucial for their interaction with and disruption of microbial membranes. nih.govbiorxiv.org

Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA, Enterococcus faecalis)

Brevinin-1ISa has been identified as having particularly potent antimicrobial activity against Gram-positive bacteria. nih.gov Research shows its strong inhibitory action against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with a reported Minimum Inhibitory Concentration (MIC) of 3.1 µM for both strains. researchgate.net

Other members of the Brevinin-1 family also exhibit significant efficacy against various Gram-positive pathogens. For instance, Brevinin-1BW demonstrates notable activity, with a MIC of 6.25 μg/mL against both S. aureus and a multidrug-resistant strain (MDR ATCC 29213), and an even lower MIC of 3.125 μg/mL against Enterococcus faecalis. nih.gov Similarly, Brevinin-1GHd is highly active against S. aureus and MRSA with MICs of 2 µM and 4 µM, respectively. portlandpress.com The analogue Brevinin-1pl-5R showed an enhanced MIC of 2 μM against E. faecium. frontiersin.org This consistent, potent activity underscores the potential of the Brevinin-1 family in combating challenging Gram-positive infections. mdpi.comnih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Brevinin-1 Peptides Against Gram-Positive Bacteria

Peptide Staphylococcus aureus Methicillin-Resistant S. aureus (MRSA) Enterococcus faecalis / faecium
This compound 3.1 µM researchgate.net 3.1 µM researchgate.net Not Reported
Brevinin-1BW 6.25 µg/mL nih.gov 6.25 µg/mL (MDR) nih.gov 3.125 µg/mL nih.gov
Brevinin-1GHd 2 µM portlandpress.com 4 µM portlandpress.com Not Reported
Brevinin-1pl-5R Not Reported Not Reported 2 µM (E. faecium) frontiersin.org
Brevinin-1BYa 2.5 µM researchgate.net 2.5 µM researchgate.net Not Reported

Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

The efficacy of the Brevinin-1 family against Gram-negative bacteria is more varied compared to their potent action on Gram-positive strains. This compound, specifically, was found to have no growth inhibition against the Gram-negative bacterium Escherichia coli. nih.gov This is a common observation for some brevinin-1 peptides, which may exhibit weaker activity against this class of bacteria. mdpi.com

However, other members of the family do show activity. For example, Brevinin-1GHd was less potent against E. coli and Pseudomonas aeruginosa, with MICs of 8 µM and 32 µM, respectively. portlandpress.com The parent peptide Brevinin-1pl had a Minimum Bactericidal Concentration (MBC) of 16 μM against P. aeruginosa, which was improved to 8 μM in its analogue, Brevinin-1pl-2R. frontiersin.org The difference in efficacy is often attributed to the structural variations in the bacterial cell membranes; the outer membrane of Gram-negative bacteria, with its dense lipopolysaccharide (LPS) layer, presents a formidable barrier that the peptides must first permeate to reach the inner cytoplasmic membrane. mdpi.comresearchgate.net

Table 2: Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) of Brevinin-1 Peptides Against Gram-Negative Bacteria

Peptide Escherichia coli Pseudomonas aeruginosa
This compound No Inhibition nih.gov Not Reported
Brevinin-1BW ≥100 µg/mL (MIC) nih.gov Not Reported
Brevinin-1GHd 8 µM (MIC) portlandpress.com 32 µM (MIC) portlandpress.com
Brevinin-1pl-2R Not Reported 8 µM (MBC) frontiersin.org

Antifungal Activity (e.g., Candida species)

In addition to their antibacterial properties, Brevinin-1 peptides demonstrate significant antifungal activity. This compound has been shown to possess potent activity against fungi. nih.gov Other peptides in the family, such as Brevinin-1OS and Brevinin-1GHd, are effective against the yeast Candida albicans. portlandpress.commdpi.com Brevinin-1GHd, for instance, has a reported MIC of 4 µM against C. albicans. portlandpress.com Another peptide, Brevinin-1BYa, showed broad-spectrum antifungal activity against several opportunistic yeast pathogens, including Candida albicans, Candida tropicalis, Candida krusei, and Candida parapsilosis, with MIC values under 10 µM. researchgate.net

Table 3: Minimum Inhibitory Concentration (MIC) of Brevinin-1 Peptides Against Fungi

Peptide Candida albicans Other Candida Species
This compound Potent Activity nih.gov Not Reported
Brevinin-1OS Significant Activity mdpi.com Not Reported
Brevinin-1GHd 4 µM portlandpress.com Not Reported
Brevinin-1BYa ≤10 µM researchgate.net ≤10 µM (C. tropicalis, C. krusei, C. parapsilosis) researchgate.net

Cellular Mechanisms of Antimicrobial Action

The primary mechanism by which Brevinin-1 family peptides exert their antimicrobial effects is through the disruption of the microbial cell membrane. mdpi.comnih.gov This membranolytic action is a hallmark of many antimicrobial peptides and is believed to reduce the likelihood of microorganisms developing resistance. google.com The process begins with an initial electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane, such as lipoteichoic acids in Gram-positive bacteria. nih.govscience.gov Following this initial binding, the peptides interact with the phospholipid bilayer. nih.gov

Membrane Disruption and Permeabilization

Upon binding to the microbial surface, Brevinin-1 peptides induce membrane permeabilization, leading to the leakage of cellular contents and ultimately, cell death. mdpi.com This rapid bactericidal action is a key characteristic of the family. portlandpress.commdpi.com Studies using scanning electron microscopy and flow cytometry on peptides like Brevinin-1BW have visually confirmed that they kill bacteria by penetrating and rupturing the cell membrane. mdpi.comresearchgate.netnih.gov The interaction depolarizes the membrane, which can be measured by the increased uptake of voltage-sensitive dyes. google.com This disruption of the membrane's integrity dissipates the essential electrochemical gradients required for cellular processes. biorxiv.org

The precise way in which Brevinin-1 peptides disrupt the membrane is often described by several models, primarily the "barrel-stave" and "toroidal pore" models. google.com

Barrel-Stave Model : In this model, peptide monomers aggregate on the membrane surface and then insert themselves into the lipid bilayer, much like the staves of a barrel. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the interior of the channel, forming a transmembrane pore. biorxiv.orggoogle.com

Toroidal Pore Model : This model also involves the formation of a pore, but here the peptides, along with the headgroups of the lipid molecules, bend inward to line the channel. This creates a continuous curvature of the membrane, forming a "toroidal" or donut-shaped hole. google.com The membrane is therefore disrupted by the parallel alignment of peptides on its surface, which creates these transient pores. google.com

These models explain how the peptides can cause the leakage of ions and other cytoplasmic contents, leading to the death of the microorganism. google.com While the exact mechanism can vary between different peptides and target membranes, the fundamental action is the compromising of the membrane's barrier function. biorxiv.orgfrontiersin.org

Membrane Permeability Assays (e.g., SYTOX Green Assay)

A key mechanism for the Brevinin-1 family is the permeabilization of microbial cell membranes. nih.gov This activity is frequently evaluated using fluorescent probes like SYTOX Green. SYTOX Green is a high-affinity nucleic acid stain that cannot cross the intact membranes of living cells. uniroma1.it When a peptide compromises the membrane, the dye enters the cell, binds to nucleic acids, and emits a strong fluorescent signal, providing a direct measure of membrane damage. uniroma1.itwikipedia.org

Studies on various Brevinin-1 peptides confirm this mode of action:

Brevinin-1pl and its analogues: Mechanistic studies utilizing SYTOX Green assays confirmed that membrane disruption is a primary mode of action for these peptides. frontiersin.org

Brevinin-1GHd: This peptide was found to induce 100% permeability of the cell membranes of S. aureus and E. coli at concentrations equivalent to their minimum inhibitory concentration (MIC). portlandpress.com

Brevinin-1 analogue 5R: The SYTOX Green staining method was used to assess its effect on the bacterial cytoplasmic membrane, confirming that the peptide perturbs the membrane. nih.gov

Brevinin-1BW: Flow cytometry experiments demonstrated that Brevinin-1BW rapidly damages the membranes of both S. aureus and E. faecalis. nih.gov At a concentration of 1x MIC, the peptide caused membrane damage in approximately 52.2% of S. aureus and 43.6% of E. faecalis cells. nih.gov

Amidated Brevinin-1 Peptides: Using a voltage-sensitive dye, which also measures membrane integrity, researchers found that these peptides could depolarize the membranes of S. aureus and V. cholerae. google.com

This collective evidence strongly suggests that this compound, as a member of this family, likely exerts its antimicrobial effect by disrupting the structural integrity of the bacterial cell membrane.

Morphological Changes in Microbial Cells (e.g., Scanning Electron Microscopy - SEM)

The membrane disruption caused by Brevinin-1 peptides leads to significant and observable morphological changes in microbial cells, which are often visualized using Scanning Electron Microscopy (SEM). mdpi.commdpi.com SEM analysis provides high-resolution images that contrast the appearance of healthy, untreated bacteria with those exposed to the peptides.

Untreated Cells: In control conditions, bacteria such as E. coli and Staphylococcus aureus (including MRSA) display smooth, intact surfaces and well-defined shapes. mdpi.comsemanticscholar.org

Peptide-Treated Cells: Following exposure to Brevinin-1 family peptides, SEM reveals severe damage.

Studies on Brevinin-1OS and its analogues showed that the peptides dramatically destroyed bacterial membranes, inducing "corruption and uneven intracellular reduction" in E. coli cells. mdpi.com After one hour of treatment, many E. coli cells exhibited a significant detachment of the outer and inner membranes. mdpi.com

Brevinin-1BW was also shown via SEM to exert its antibacterial activity by disrupting bacterial membranes. mdpi.com

Other related peptides, like Brevinin-2SSa , were observed to induce cell-surface corrugations on E. coli and C. albicans and completely destroy S. aureus cells. semanticscholar.org The general effects observed across studies include the leakage of cytoplasmic contents, the formation of holes in the cell wall, and a reduction in cell size or collapse. researchgate.netmdpi.com

These findings indicate that the bactericidal activity of the Brevinin-1 family is directly linked to the catastrophic physical damage they inflict upon the microbial cell envelope.

Intracellular Target Interactions (if applicable, without implying toxicity to host cells)

While the primary target of Brevinin-1 family peptides is the cell membrane, some evidence suggests that certain AMPs may also interact with intracellular components after translocating across the membrane. researchgate.netfrontiersin.org This represents a secondary mechanism of action that can inhibit essential cellular processes like replication, transcription, or protein synthesis. frontiersin.orgreactgroup.org

For the Brevinin family, membrane disruption remains the principal mechanism. semanticscholar.org However, some studies have hinted at other possibilities. For instance, mechanistic analysis of a Brevinin-1pl analogue suggested that it might exert its bactericidal effects through multiple mechanisms, including not only membrane disruption but also DNA binding . researchgate.net This is consistent with the actions of other AMPs, such as Buforin II, which is known to translocate across the bacterial membrane and bind to intracellular DNA and RNA. mdpi.com The interaction with intracellular targets like nucleic acids provides an additional pathway for bacterial killing, complementing the initial membrane damage. frontiersin.org

Impact on Proton Motive Force (PMF)

The proton motive force (PMF) is a critical component of energy generation in bacteria, driving processes such as ATP synthesis and solute transport across the cell membrane. semanticscholar.org The disruption of the membrane by AMPs often leads to the dissipation of the PMF, which is a significant factor in cell death. nih.govkaust.edu.sa

Research on a rationally designed Brevinin-1 analogue, 5R , has explicitly linked its action to the collapse of the PMF. nih.gov Mechanistic studies demonstrated an association between the dissipation of the PMF and the perturbation of the membrane as the peptide molecules aggregate on the bacterial surface. nih.govnih.gov This collapse of the electrochemical gradient across the membrane cripples the cell's energy metabolism, contributing significantly to the peptide's rapid bactericidal effect. semanticscholar.org

Anti-Biofilm Activities

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. uit.no Many Brevinin-1 family peptides have demonstrated potent activity against biofilms, both by preventing their formation and by eradicating established, mature biofilms. researchgate.netnih.gov

Inhibition of Biofilm Formation

Several Brevinin-1 peptides have been shown to effectively inhibit the initial stages of biofilm development at sub-lethal to lethal concentrations.

Brevinin-1BW: This peptide showed a concentration-dependent inhibition of S. aureus biofilm formation. At concentrations ranging from 0.5x MIC to 2x MIC, the inhibition rate increased from 35.76% to 83.67%. nih.govmdpi.com

Brevinin-1GHd: Was effective at preventing biofilm formation of S. aureus and MRSA at concentrations of 2 µM and 4 µM, respectively. portlandpress.com

Brevinin-1OS and its analogues: These peptides were also found to be capable of inhibiting the formation of biofilms by S. aureus and MRSA. mdpi.com

Table 1: Inhibition of Biofilm Formation by Brevinin-1 Peptides

Peptide Target Organism Concentration % Inhibition Source(s)
Brevinin-1BW S. aureus 0.5 x MIC 35.76% mdpi.com, nih.gov
1 x MIC 68.45% (approx.) mdpi.com, nih.gov
2 x MIC 83.67% mdpi.com, nih.gov
Brevinin-1GHd S. aureus 2 µM MBIC portlandpress.com
MRSA 4 µM MBIC portlandpress.com

MBIC: Minimum Biofilm Inhibitory Concentration

Eradication of Mature Biofilms

Perhaps more significantly, members of the Brevinin-1 family are also capable of disrupting and eliminating pre-formed, mature biofilms.

Brevinin-1BW: This peptide demonstrated a clearance rate of mature S. aureus biofilms that increased from 50.02% to 60.99% as the peptide concentration was raised from 0.5x MIC to 2x MIC. nih.govmdpi.com

Brevinin-1GHd: Was able to eradicate established biofilms of S. aureus at a concentration of 2 µM and mature MRSA biofilms at 16 µM. portlandpress.com

Brevinin-1OS analogues (OSd, OSe, OSf): These peptides were effective in eradicating mature biofilms of S. aureus, MRSA, and Enterococcus faecalis. mdpi.com

Table 2: Eradication of Mature Biofilms by Brevinin-1 Peptides

Peptide Target Organism Concentration % Eradication / Activity Source(s)
Brevinin-1BW S. aureus 0.5 x MIC 50.02% mdpi.com, nih.gov
1 x MIC 55.31% (approx.) mdpi.com, nih.gov
2 x MIC 60.99% mdpi.com, nih.gov
Brevinin-1GHd S. aureus 2 µM MBEC portlandpress.com
MRSA 16 µM MBEC portlandpress.com

MBEC: Minimum Biofilm Eradication Concentration

Immunomodulatory and Anti-inflammatory Properties

While specific immunomodulatory data for this compound is limited in the reviewed literature, extensive research on other members of the Brevinin-1 family, such as Brevinin-1GHd and Brevinin-1BW, provides significant insight into the potential anti-inflammatory capabilities of these peptides. nih.govfrontiersin.org This family of peptides, primarily isolated from amphibian skin, demonstrates a capacity to modulate the body's immune response, particularly in the context of bacterial infections. frontiersin.orggoogle.com

Lipopolysaccharide (LPS) Binding and Neutralization

A key mechanism underlying the anti-inflammatory effects of Brevinin-1 family peptides is their ability to directly bind to and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammation. nih.govfrontiersin.orgmdpi.com For instance, the peptide Brevinin-1GHd has been shown to bind to LPS with a dissociation constant (Kd) value of 6.49 ± 5.40 μM. nih.govfrontiersin.orgnih.govfrontiersin.org This binding is facilitated by the cationic and amphipathic nature of the peptides, which allows for electrostatic interactions with the negatively charged portions of the LPS molecule. mdpi.com By neutralizing LPS, these peptides can prevent it from activating inflammatory cascades in immune cells like macrophages. nih.govmdpi.com Similarly, Brevinin-1BW has been noted for its significant LPS-binding efficiency, which is believed to attenuate the inflammatory response triggered by bacterial endotoxins. mdpi.comfrontiersin.org

Modulation of Inflammatory Mediator Release (e.g., TNF-α, IL-6, IL-1β, NO)

Brevinin-1 family peptides have demonstrated a significant ability to suppress the release of key pro-inflammatory mediators from macrophages stimulated with LPS. nih.govfrontiersin.org In pre-clinical studies using murine macrophage cell lines (RAW 264.7), peptides like Brevinin-1GHd and Brevinin-1BW effectively inhibited the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and nitric oxide (NO). nih.govfrontiersin.orgmdpi.com

For example, treatment with Brevinin-1GHd at a concentration of 4 μM resulted in a concentration-dependent suppression of these inflammatory molecules. nih.govfrontiersin.org Specifically, it reduced the release of NO by approximately 87.31%, TNF-α by 44.09%, IL-6 by 72.10%, and IL-1β by 67.20% in LPS-stimulated RAW 264.7 cells. nih.govfrontiersin.org This inhibition occurs at both the protein and mRNA levels. nih.gov Brevinin-1GHd (at 4 μM) was shown to decrease the mRNA expression levels of inducible nitric oxide synthase (iNOS), TNF-α, IL-6, and IL-1β by 50.69%, 80.58%, 91.61%, and 95.19%, respectively. nih.govfrontiersin.org Likewise, Brevinin-1BW (at 4 µg/mL) reduced the release of TNF-α, IL-1β, and IL-6 by 87.31%, 91.46%, and 77.82%, respectively. mdpi.com

PeptideMediatorConcentration% Reduction (Protein Release)% Reduction (mRNA Expression)Cell LineSource
Brevinin-1GHdNO4 μM~87.31%50.69% (iNOS)RAW 264.7 nih.gov, frontiersin.org
Brevinin-1GHdTNF-α4 μM44.09%80.58%RAW 264.7 nih.gov, frontiersin.org
Brevinin-1GHdIL-64 μM72.10%91.61%RAW 264.7 nih.gov, frontiersin.org
Brevinin-1GHdIL-1β4 μM67.20%95.19%RAW 264.7 nih.gov, frontiersin.org
Brevinin-1BWTNF-α4 µg/mL87.31%86.94%RAW 264.7 mdpi.com
Brevinin-1BWIL-64 µg/mL77.82%93.72%RAW 264.7 mdpi.com
Brevinin-1BWIL-1β4 µg/mL91.46%95.50%RAW 264.7 mdpi.com

Table 1: Inhibitory Effects of Brevinin-1 Family Peptides on Inflammatory Mediator Release in LPS-stimulated RAW 264.7 Macrophages.

Effects on Inflammatory Signaling Pathways (e.g., MAPK pathway)

The mechanism for the reduced production of inflammatory mediators involves the modulation of key intracellular signaling pathways. nih.govfrontiersin.org Research on Brevinin-1GHd indicates that it exerts its anti-inflammatory effects by inhibiting the mitogen-activated protein kinase (MAPK) signaling pathway in LPS-stimulated macrophages. nih.govfrontiersin.orgnih.gov The MAPK pathway, which includes kinases like JNK, ERK, and p38, is crucial for transducing inflammatory signals. nih.gov

In studies, LPS stimulation was shown to significantly increase the phosphorylation of JNK, ERK, and p38 in RAW 264.7 cells. nih.gov Pre-treatment with Brevinin-1GHd dose-dependently reduced this LPS-induced phosphorylation. nih.govfrontiersin.org At a concentration of 4 μM, Brevinin-1GHd reduced the phosphorylation ratios of p-JNK/JNK, p-ERK/ERK, and p-p38/p38 by approximately 27.68%, 36.80%, and 51.29%, respectively, compared to the LPS-stimulated group. nih.govfrontiersin.org This demonstrates that Brevinin-1GHd can inactivate the MAPK signaling pathway, thereby inhibiting the downstream inflammatory response. nih.govfrontiersin.org

Kinase (Phosphorylated/Total)PeptideConcentration% Reduction of Phosphorylation RatioCell LineSource
p-JNK/JNKBrevinin-1GHd4 μM~27.68%RAW 264.7 nih.gov, frontiersin.org
p-ERK/ERKBrevinin-1GHd4 μM~36.80%RAW 264.7 nih.gov, frontiersin.org
p-p38/p38Brevinin-1GHd4 μM~51.29%RAW 264.7 nih.gov, frontiersin.org

Table 2: Effect of Brevinin-1GHd on MAPK Signaling Pathway in LPS-stimulated RAW 264.7 Macrophages.

Anti-Cancer Activities (pre-clinical cell line studies)

Several peptides within the Brevinin-1 family have been identified as having potent anti-proliferative activity against various human tumor cells in pre-clinical settings. frontiersin.orgfrontiersin.orgportlandpress.com While specific anti-cancer data on this compound are not detailed in the available literature, studies on related peptides such as Brevinin-1RL1, Brevinin-1GHd, Brevinin-1BW, and analogues of Brevinin-1EMa highlight the therapeutic potential of this peptide family as novel anti-cancer agents. nih.govmdpi.comportlandpress.comiiitd.edu.innih.gov These peptides often exhibit preferential cytotoxicity against cancer cells compared to non-cancerous cells. nih.govmdpi.com

Inhibition of Cancer Cell Proliferation in in vitro Models

In vitro studies have demonstrated that Brevinin-1 family peptides can inhibit the proliferation of a range of human cancer cell lines in a dose-dependent manner. mdpi.comportlandpress.commdpi.com For example, Brevinin-1RL1 showed inhibitory effects on human colorectal carcinoma (HCT116, SW480), breast adenocarcinoma (MDA-MB-231), lung carcinoma (A549), hepatocellular carcinoma (SMMC-7721), and mouse melanoma (B16-F10) cell lines, with IC50 values typically ranging from 5 to 10 μM. mdpi.com Another peptide, Brevinin-1BW, also exhibited inhibitory effects against several cancer cell lines, including human malignant melanoma (A375) and lung carcinoma (A549). nih.gov Furthermore, a brevinin-like peptide from Limnonectes fujianensis (LFB) was potent against several human cancer cell lines with IC50 values as low as 2.0 μM. mdpi.com Analogues of Brevinin-1EMa also displayed moderate anti-cancer activities against a panel of seven human cancer cell lines. iiitd.edu.innih.gov

PeptideCancer Cell LineCell Line DescriptionIC50 (μM)Source
Brevinin-1RL1HCT116Colorectal Carcinoma5.23 ± 0.35 mdpi.com
Brevinin-1RL1MDA-MB-231Breast Adenocarcinoma7.91 ± 0.96 mdpi.com
Brevinin-1RL1SW480Colorectal Carcinoma9.01 ± 1.22 mdpi.com
Brevinin-1RL1A549Lung Carcinoma6.75 ± 0.73 mdpi.com
Brevinin-1RL1SMMC-7721Hepatocellular Carcinoma8.86 ± 0.88 mdpi.com
Brevinin-1RL1B16-F10Mouse Melanoma8.24 ± 0.47 mdpi.com
Brevinin-1BWA375Malignant Melanoma23.79 ± 0.80 (µg/mL) nih.gov
Brevinin-1BWA549Lung Carcinoma27.64 ± 0.41 (µg/mL) nih.gov
Brevinin-1GHdH157Lung Squamous Cell Carcinoma>100 portlandpress.com
Brevinin-1GHdU251MGGlioblastoma18.2 portlandpress.com
Brevinin-1GHdMDA-MB-435sMelanoma25.1 portlandpress.com
Brevinin-1GHdPC3Prostate Adenocarcinoma42.7 portlandpress.com
LFBMCF-7Breast Adenocarcinoma2.0 mdpi.com
LFBH157Lung Squamous Cell Carcinoma5.6 mdpi.com
LFBPC-3Prostate Adenocarcinoma18.9 mdpi.com
GA-K4 (Brevinin-1EMa analogue)A498Kidney Carcinoma12.55 iiitd.edu.in
GA-K4 (Brevinin-1EMa analogue)A549Lung Carcinoma18.30 iiitd.edu.in

Table 3: In Vitro Anti-proliferative Activity of Brevinin-1 Family Peptides Against Various Cancer Cell Lines.

Proposed Mechanisms of Anti-Cancer Action (e.g., membrane disruption, apoptosis induction)

The anti-cancer effects of Brevinin-1 peptides are attributed to several mechanisms, primarily involving direct interaction with the cancer cell membrane and the subsequent induction of cell death pathways. frontiersin.orgmdpi.com

Membrane Disruption: A primary proposed mechanism is the disruption of the cancer cell membrane. frontiersin.org Cationic and amphipathic peptides are thought to selectively target cancer cells due to the higher negative charge on their outer membrane, which results from an increased presence of anionic molecules like phosphatidylserine. mdpi.comoncotarget.com The peptides are believed to bind electrostatically to the cancer cell surface, after which their hydrophobic regions insert into the lipid bilayer, causing membrane permeabilization, pore formation, and ultimately cell lysis or necrosis. frontiersin.orgfrontiersin.org For instance, Brevinin-1RL1 was observed to aggregate on the surface of tumor cells, leading to the release of lactate (B86563) dehydrogenase (LDH), an indicator of membrane damage and necrosis. nih.govmdpi.com

Apoptosis Induction: In addition to direct membrane damage, Brevinin-1 family peptides can induce programmed cell death, or apoptosis. nih.govmdpi.com Studies on Brevinin-1RL1 have shown that it triggers both the extrinsic and intrinsic apoptotic pathways in a caspase-dependent manner. nih.govmdpi.com

Extrinsic Pathway: Treatment with Brevinin-1RL1 led to the activation of caspase-8, a key initiator of the extrinsic, or death receptor-mediated, pathway. mdpi.com

Intrinsic Pathway: The peptide also induced the activation of caspase-9, the initiator of the intrinsic, or mitochondrial, pathway. mdpi.com This was further confirmed by the observation of a loss in mitochondrial membrane potential in treated cancer cells. mdpi.com

Caspase-Dependence: The activation of these initiator caspases leads to the subsequent activation of executioner caspases like caspase-3. mdpi.com The critical role of caspases was confirmed when a pan-caspase inhibitor, z-VAD-FMK, was able to rescue the proliferative inhibition induced by Brevinin-1RL1. nih.govmdpi.com

Therefore, peptides like Brevinin-1RL1 can kill cancer cells through a dual mechanism involving both necrosis (membrane lysis) and controlled apoptosis. nih.govmdpi.com

Structure Activity Relationship Sar Studies of Brevinin 1isa and Analogues

Influence of Peptide Charge and Hydrophobicity

The net positive charge and hydrophobicity of Brevinin-1 (B586460) and its analogues are fundamental properties that significantly dictate their antimicrobial potency. ju.edu.jo An increase in the net positive charge generally enhances the initial electrostatic attraction between the cationic peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. frontiersin.org This interaction is a critical first step in the peptide's mechanism of action.

However, a simple increase in charge does not always linearly correlate with enhanced antimicrobial activity. There is an optimal balance that needs to be achieved, as an excessively high charge can sometimes lead to increased hemolytic activity, reducing the peptide's selectivity. ju.edu.joju.edu.jo

Hydrophobicity, on the other hand, governs the peptide's ability to insert into and disrupt the lipid bilayer of the cell membrane. ju.edu.jo The hydrophobic residues of the peptide interact with the acyl chains of the membrane phospholipids (B1166683). The relationship between hydrophobicity and activity is also not straightforward; while a certain level of hydrophobicity is essential for membrane disruption, excessive hydrophobicity can lead to non-specific interactions with host cell membranes, particularly erythrocytes, resulting in high hemolytic activity. nih.gov Therefore, the interplay between charge and hydrophobicity is a key determinant of both the antimicrobial efficacy and the therapeutic index of Brevinin-1 analogues. ju.edu.jonih.gov

Table 1: Physicochemical Properties of Brevinin-1ISa and Selected Analogues

PeptideSequenceNet ChargeHydrophobicity (GRAVY)
This compoundFLPGVLRLVTKVGPAVVCAITRNC+31.104 nih.gov
Brevinin-1BWFLPLLAGLAASFLPTIFCKISRKC+41.192 nih.gov
Brevinin-1GHaFLGAVLKVAGKLVPAAICKISKKC+51.054 nih.gov
Brevinin-1JDaFLPAVIRVAANVLPTVFCAISKKC+41.279 nih.gov

Note: Data for this table was compiled from multiple sources. nih.gov

Role of Amphiphilicity and α-Helicity

The secondary structure of Brevinin-1 peptides, particularly their ability to form an amphipathic α-helix, is a critical factor in their biological activity. ju.edu.jonih.gov In an aqueous environment, these peptides often exist in a random coil conformation. nih.gov However, upon encountering a membrane-mimicking environment, such as the surface of a bacterial cell, they adopt a more ordered secondary structure, typically an α-helix. frontiersin.orgnih.gov

This induced α-helix is amphipathic, meaning it has a distinct spatial separation of hydrophobic and hydrophilic residues. The hydrophobic face of the helix inserts into the nonpolar core of the lipid bilayer, while the hydrophilic, positively charged face remains at the lipid-water interface, interacting with the phospholipid head groups. nih.gov This amphiphilic nature is crucial for the peptide's ability to perturb and permeabilize the bacterial membrane, which is a primary mechanism of their antimicrobial action. nih.gov The degree of α-helicity and the perfection of the amphipathic structure can be influenced by the amino acid sequence and have been shown to correlate with antimicrobial potency. nih.gov Increasing the proportion of the α-helical structure can, to some extent, enhance bioactivity. nih.gov

Impact of Amino Acid Substitutions and Modifications

Strategic substitution of specific amino acids in the this compound sequence can have a profound impact on its biological activity profile, offering a powerful tool to enhance its therapeutic properties.

Cysteine Mutations and Disulfide Bond Significance

Brevinin-1 peptides typically contain a C-terminal disulfide bridge, forming a "Rana box" motif. researchgate.netnih.gov This intramolecular bond is formed between two cysteine residues. The significance of this disulfide bond can vary among different Brevinin family members. mdpi.com In some cases, this structural constraint is crucial for maintaining the peptide's conformation and, consequently, its antimicrobial activity. wisc.edu

However, studies on various Brevinin analogues have shown that the removal of the disulfide bridge does not always lead to a loss of activity. mdpi.com For instance, replacing the cysteine residues with serine, an amino acid of similar size but unable to form disulfide bonds, can result in analogues with altered activity profiles. In one study, a cysteine-to-serine substituted analogue of Brevinin-1BYa showed an eight-fold reduction in hemolytic activity while retaining high potency against Gram-positive bacteria, although its activity against Gram-negative bacteria and yeast was diminished. researchgate.net This suggests that the disulfide bond can influence the peptide's target specificity and hemolytic potential. The disruption of disulfide bonds can lead to misfolded proteins and a decrease in biological efficacy. rapidnovor.com

Arginine, Lysine (B10760008), and Histidine Substitutions

Substitutions involving the positively charged amino acids arginine, lysine, and histidine can significantly modulate the charge, hydrophobicity, and ultimately the bioactivity of Brevinin-1 analogues.

Arginine: Replacing other residues with arginine generally increases the net positive charge of the peptide. Studies on Brevinin-1pl analogues have shown that arginine substitutions can enhance activity against Gram-positive bacteria. nih.govfrontiersin.orgnih.gov However, this modification can sometimes reduce efficacy against Gram-negative strains and may also increase hemolytic activity. nih.govfrontiersin.orgnih.govfrontiersin.org

Histidine: The imidazole (B134444) side chain of histidine has a pKa near physiological pH, meaning its charge state can be influenced by the local environment. Histidine substitution in a Brevinin-1pl analogue led to reduced hemolytic activity, thereby improving its selectivity, although it also showed diminished activity against some Gram-negative bacteria. nih.govfrontiersin.orgnih.gov The unique properties of histidine make it an interesting candidate for designing peptides with pH-dependent activity.

Table 2: Effects of Cationic Amino Acid Substitutions in Brevinin-1pl Analogues

AnalogueSubstitutionEffect on Gram-Positive ActivityEffect on Gram-Negative ActivityHemolytic Activity
Brevinin-1pl-2RArginine substitutionEnhancedReducedEnhanced
Brevinin-1pl-5RArginine substitutionEnhancedReducedEnhanced
Brevinin-1pl-6KLysine substitutionDecreasedNot specifiedReduced
Brevinin-1pl-3HHistidine substitutionNot specifiedDiminishedReduced

Source: Frontiers in Chemistry, PubMed. nih.govfrontiersin.orgnih.govfrontiersin.org

D-Amino Acid Incorporations

The incorporation of D-amino acids, which are stereoisomers of the naturally occurring L-amino acids, represents a key strategy to enhance the stability of antimicrobial peptides. Peptides composed entirely of L-amino acids are susceptible to degradation by proteases, which are common in biological systems. This can limit their therapeutic efficacy.

By strategically replacing certain L-amino acids with their D-counterparts, the resulting peptide analogues can exhibit increased resistance to proteolytic degradation. nih.gov This is because proteases are highly specific for L-amino acid peptide bonds. In some cases, the incorporation of D-amino acids has not only improved stability but has also led to enhanced antimicrobial activity and a better therapeutic index. nih.gov However, the ribosomal incorporation of D-amino acids is a challenging process and often requires specialized in vitro translation systems. harvard.edunih.govnih.gov

Effects of Peptide Length and Truncations on Bioactivity

The length of a peptide is another critical parameter influencing its activity. Truncating the peptide chain, either from the N-terminus or the C-terminus, can have varied effects. For some Brevinin peptides, the C-terminal "Rana box" is not essential for antimicrobial activity, and its removal can sometimes even enhance potency against certain bacteria. mdpi.com

Truncation can be a viable strategy to create smaller, potentially more cost-effective peptides while retaining or even improving their biological activity. Studies have shown that N-terminal fragments of some Brevinin peptides are the primary active domains. mdpi.com However, excessive truncation can lead to a loss of the necessary secondary structure or a reduction in the optimal balance of charge and hydrophobicity, thereby diminishing or abolishing antimicrobial activity. researchgate.net Therefore, truncation studies are essential to identify the minimal active sequence of this compound and its analogues.

Strategies for Enhancing Bioactivity and Selectivity through Peptide Engineering

The therapeutic potential of many naturally occurring antimicrobial peptides (AMPs), including those in the Brevinin-1 family, is often hindered by issues such as high hemolytic activity and low stability. nih.gov Consequently, peptide engineering has become a critical strategy to optimize their properties, aiming to increase antimicrobial potency and selectivity while minimizing toxicity to host cells. mdpi.com Key structural parameters that are often manipulated include net charge, hydrophobicity, amphipathicity, and helicity. researchgate.netju.edu.jo

A fundamental approach in engineering Brevinin-1 peptides involves modifying their amino acid sequence to alter these physicochemical properties. It is understood that a delicate balance between these parameters is crucial for optimal activity. ju.edu.jo For instance, while increasing the net positive charge generally enhances antimicrobial action, an excessively high charge can also lead to increased hemolytic activity. researchgate.netju.edu.jo

Truncation of the peptide is another common strategy. Studies on Brevinin-2GUb, for example, have shown that the N-terminal region (first 19 amino acids) constitutes the active fragment, and the "Rana box" at the C-terminus is not essential for its bioactivity. nih.gov This suggests that shortening the peptide is a viable optimization strategy, potentially reducing production costs while maintaining or even improving bioactivity. nih.gov

Specific amino acid substitutions are a powerful tool for fine-tuning peptide function. Replacing weakly hydrophobic amino acids or deleting strongly hydrophobic ones can help control toxicity. researchgate.net For example, in one study, substituting alanine (B10760859) residues with leucine (B10760876) in a truncated version of Brevinin-1GHa (BR-1GHa-3) significantly improved its activity against Gram-positive bacteria while lowering its hemolytic activity. nih.govresearchgate.net In another analogue, BR-1GHa-4, replacing glycine (B1666218) with proline resulted in a peptide with strong antimicrobial effects on Gram-positive bacteria and almost no hemolytic activity at most tested concentrations. nih.govresearchgate.net

The role of the disulfide bridge in the "Rana box" has also been investigated. Replacing the cysteine residues in Brevinin-1BYa with serine to create an acyclic analogue resulted in an eight-fold reduction in hemolytic activity. researchgate.net This modified peptide retained high potency against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), although its effectiveness against Gram-negative bacteria and yeasts was diminished. researchgate.net

Furthermore, substitutions with non-standard amino acids or modifications to the peptide backbone can be employed. The introduction of D-amino acids, for instance, can enhance peptide stability against proteolysis. A study on a Brevinin-1 analogue, B1LTe, involved systematically replacing leucine and lysine residues with their D-enantiomeric counterparts. nih.gov One such derivative, 5R, showed the highest selectivity and effectiveness against MRSA, both in its free-floating and biofilm forms. nih.gov

Strategic substitutions can also modulate the spectrum of activity. In the case of Brevinin-1pl, replacing lysine residues with arginine (Brevinin-1pl-2R and Brevinin-1pl-5R) enhanced its activity against Gram-positive bacteria but decreased its efficacy against Gram-negative strains. frontiersin.org Conversely, a lysine substitution (Brevinin-1pl-6K) led to reduced activity against Gram-positive bacteria. frontiersin.org The introduction of histidine (Brevinin-1pl-3H) diminished activity against Gram-negative bacteria but also reduced hemolysis, thereby improving its selectivity. frontiersin.orgfrontiersin.org

These examples underscore that a variety of peptide engineering strategies, from simple truncation and amino acid substitution to more complex chemical modifications, can be effectively employed to enhance the bioactivity and selectivity of this compound and its analogues. The overarching goal is to achieve an optimal combination of structural features that maximizes antimicrobial efficacy while minimizing off-target effects. ju.edu.jo

Research Findings on Engineered Brevinin Analogues

Peptide/AnalogueModification StrategyKey Findings
BR-1GHa-3 Truncation and substitution of two alanine residues with leucine.Significantly improved antimicrobial activity against Gram-positive bacteria with lower hemolytic activity compared to the parent peptide. nih.govresearchgate.net
BR-1GHa-4 Replacement of Glycine at position 3 with Proline.Showed strong antimicrobial effect on Gram-positive bacteria and no hemolytic activity at most tested concentrations. nih.govresearchgate.net
Acyclic Brevinin-1BYa Replacement of Cysteine residues with Serine.Resulted in an eight-fold reduction in hemolytic activity while retaining high potency against Gram-positive bacteria, including MRSA. researchgate.net
Brevinin-1pl-2R Substitution of Lysine residues at positions 22 and 23 with Arginine.Enhanced activity against Gram-positive bacteria but reduced efficacy against Gram-negative strains. frontiersin.orgfrontiersin.org
Brevinin-1pl-5R Substitution with Arginine.Demonstrated reduced antimicrobial activity against Gram-negative bacteria but improved activity against the Gram-positive bacterium E. faecium. frontiersin.org
Brevinin-1pl-6K Lysine substitution.Decreased activity against Gram-positive bacteria. frontiersin.org
Brevinin-1pl-3H Histidine substitution.Showed diminished activity against Gram-negative bacteria but had reduced hemolysis, indicating improved selectivity. frontiersin.orgfrontiersin.org
t-Brevinin-2GUb-6K (tB2U-6K) Truncation and increase of cationic charges.Drastically improved activity against bacteria, especially Gram-negative bacteria, and gained the ability to kill clinical isolates and fungi. nih.gov
5R Systematic replacement of L-amino acids with D-enantiomers and Lysine-to-Arginine substitution.Showed the highest selectivity and effectiveness against MRSA in both planktonic and biofilm forms. nih.gov

Biosynthesis and Regulation of Brevinin 1 Peptides

Gene Expression and Regulation in Amphibian Dermal Glands

The synthesis of Brevinin-1 (B586460) peptides originates from the expression of specific genes within the dermal granular glands of amphibians. These glands are more concentrated in the dorsal skin, leading to significantly higher levels of Brevinin-1 mRNA transcripts compared to the ventral skin. biologists.com For instance, in the wood frog Rana sylvatica, dorsal skin was found to have approximately 9.78-fold higher levels of brevinin-1SY transcripts than ventral skin. biologists.com

The genetic blueprint for these peptides is encoded in cDNA, which reveals a precursor protein structure. nih.gov Molecular cloning from skin secretion-derived cDNA libraries has identified full-length cDNA encoding Brevinin-1 precursors. nih.govfrontiersin.org These precursors are typically composed of several distinct domains: a signal peptide, an acidic propeptide region, a protease cleavage site, and the sequence for the mature peptide. nih.gov For example, the precursor for Brevinin-1BW consists of 72 amino acid residues, which includes a 22-residue signal peptide and a 23-residue acidic structural domain, followed by the mature peptide sequence. nih.gov The expression of Brevinin-1 genes is also developmentally regulated, with transcript levels observed in tadpoles and increasing significantly during the later stages of metamorphosis. biologists.com

Table 1: Structure of a Typical Brevinin-1 Precursor Peptide (Brevinin-1BW Example)
ComponentNumber of Amino Acid ResiduesFunction
Signal Peptide22Directs the precursor protein for secretion.
Acidic Structural Domain (Propeptide)23Keeps the mature peptide inactive until secretion.
Cleavage Site2 (KR)Recognition site for proteases to release the mature peptide.
Mature Peptide24The final, biologically active antimicrobial peptide.

Post-Translational Modifications and Maturation

Following the translation of the precursor mRNA, the resulting prepropeptide undergoes several crucial post-translational modifications (PTMs) to become a mature, active Brevinin-1 peptide. nih.govthermofisher.com PTMs are covalent modifications to a protein after its synthesis and are essential for converting the peptide into its functional form. youtube.com

The process begins with the cleavage of the N-terminal signal peptide. nih.govfrontiersin.org The remaining propeptide is then further processed. A key step is the enzymatic cleavage at a specific recognition site, often a classic Lysine-Arginine (KR) dibasic pair, which separates the acidic propeptide from the mature peptide sequence. nih.gov

A hallmark of most Brevinin-1 family peptides, including Brevinin-1ISa, is the formation of a C-terminal disulfide bridge. researchgate.net This bond creates a cyclic heptapeptide (B1575542) loop known as the "Rana box," which typically involves cysteine residues at positions 18 and 24 (Cys¹⁸-X-X-X-X-Lys²³-Cys²⁴). researchgate.netnih.gov This structural feature is considered important for the peptide's biological activity. mdpi.com Another common modification is C-terminal amidation, where the C-terminal carboxyl group is converted to an amide. nih.govnih.gov These modifications are critical for the final structure, stability, and function of the peptide. nih.gov

Environmental and Physiological Factors Influencing Peptide Synthesis

The synthesis and secretion of Brevinin-1 peptides are not static but are influenced by a range of external and internal factors, suggesting a role in adaptive defense. biologists.com Environmental stressors are potent inducers of peptide production. In the freeze-tolerant wood frog, Rana sylvatica, exposure to freezing, anoxia (lack of oxygen), and dehydration resulted in significantly higher levels of Brevinin-1SY mRNA and increased concentrations of the peptide in skin extracts. biologists.com This stress-induced upregulation may be linked to glucocorticoid levels. biologists.com

Temperature is another critical environmental factor. Studies have shown that frogs acclimated to warmer laboratory temperatures (e.g., 30°C) exhibit high concentrations of Brevinin-1 peptides in their skin, whereas frogs collected from the wild during late winter may have undetectable levels. ulster.ac.ukbioone.org This suggests that synthesis is induced when the animal is in an environment more conducive to microbial growth, aligning with the peptide's role in innate immunity. ulster.ac.uk

The local microbial environment on the frog's skin can also regulate peptide expression. Treatment of the Sierra Nevada yellow-legged frog with a consortium of probiotic, anti-pathogen bacteria led to a noticeable reduction in the expression of the Brevinin-1Ma peptide. novoprolabs.com This indicates that the host's microbiome can modulate the synthesis of these defense peptides, potentially as part of an immune response that regulates the microbial community on the skin. novoprolabs.com

Table 2: Influence of External Factors on Brevinin-1 Synthesis
FactorObserved EffectAmphibian Species StudiedReference
Freezing, Anoxia, DehydrationIncreased mRNA and peptide levelsRana sylvatica biologists.com
Warmer Temperature (30°C)High concentration of peptideRana sylvatica ulster.ac.uk
Cold Temperature (late winter)Undetectable peptide levelsRana sylvatica ulster.ac.uk
Probiotic Bacteria TreatmentApparent reduction in peptide expressionRana sierrae novoprolabs.com

Comparative and Evolutionary Biology of Brevinin 1 Peptides

Sequence Homology and Divergence Across Amphibian Species

A key conserved feature in many Brevinin-1 (B586460) peptides is the presence of two cysteine residues at the C-terminus, which form a disulfide bridge creating the "Rana box". portlandpress.comnih.gov However, even within this conserved framework, the rest of the peptide sequence can show substantial variation. biologists.com Alignments of Brevinin-1 sequences from various frog species highlight these differences. nih.govresearchgate.net For example, a comparison of Brevinin-1SY from Rana sylvatica with other Brevinin-1 family members reveals several differing nucleotides and amino acids. biologists.com

Despite this divergence, certain residues are highly conserved across the family. For instance, Ala⁹, Cys¹⁸, Lys²³, and Cys²⁴ are considered invariant in many Brevinin-1 peptides. nih.gov The N-terminal region often contains a hydrophobic 'FLP' motif. researchgate.net The degree of sequence homology can be quantified; for example, the Brevinin-1SY peptide from Rana sylvatica shares 79.2% homology with the ranatuerin-4 (B1575993) precursor from Rana catesbeiana. biologists.com The table below presents a comparison of the amino acid sequences of Brevinin-1ISa and other selected Brevinin-1 peptides, illustrating both conserved regions and points of divergence. nih.gov

This sequence diversity within the Brevinin-1 family is a hallmark of their evolution, reflecting adaptation to specific ecological niches and pathogen pressures. biologists.com

Evolutionary Pressures Driving AMP Diversity and Functionality

The remarkable diversity observed in antimicrobial peptides (AMPs) like the Brevinins is a direct consequence of the intense and dynamic evolutionary pressures exerted by pathogens. researchgate.netnih.gov The "evolutionary arms race" between host and pathogen is a primary driver of AMP diversification. researchgate.netnih.gov As pathogens evolve to resist the host's defenses, there is strong selective pressure on the host to generate novel AMP variants with enhanced or altered activity. frontiersin.orgnih.gov

Several molecular mechanisms contribute to this rapid evolution. Gene duplication is a key process, creating redundant gene copies that are then free to accumulate mutations and diverge in function, leading to the expansion of AMP families. frontiersin.orgnih.govoup.com This is evident in the multiple loci found for Brevinin genes in some frog species. diva-portal.org

Positive selection, also known as diversifying selection, plays a crucial role in shaping the functional regions of AMPs. frontiersin.orgnih.govoup.com Studies have shown that the mature peptide domain of many amphibian AMPs, the region responsible for antimicrobial activity, is under strong positive selection. diva-portal.orgoup.com This indicates that mutations leading to changes in the amino acid sequence in this region are often advantageous and are therefore favored and spread through the population. oup.com

The result of these evolutionary forces is a vast arsenal (B13267) of AMPs within and between amphibian species, each with a potentially unique spectrum of activity. oup.com This diversity increases the likelihood that at least some peptides will be effective against a wide range of existing and emerging pathogens. frontiersin.orgnih.gov The functional consequences of this diversification are significant, leading to peptides with not only direct antimicrobial properties but also other immunomodulatory functions. frontiersin.orgnih.govresearchgate.net The constant evolution of AMPs is a critical component of the amphibian innate immune system, enabling them to survive in microbially rich environments. mdpi.com

Methodological Approaches in Brevinin 1isa Research

Peptide Synthesis Techniques (e.g., Solid-Phase Synthesis)

Solid-phase peptide synthesis (SPPS) is the cornerstone for producing Brevinin-1ISa and its analogs for research purposes. powdersystems.combachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is chemically anchored to an insoluble resin support. powdersystems.combiotage.com The process begins by attaching the C-terminal amino acid to the resin. powdersystems.com A key feature of SPPS is the use of protecting groups on the amino acids' reactive sites to ensure that reactions occur in a controlled manner. powdersystems.combiotage.com

The synthesis cycle involves several key steps:

Deprotection: The protecting group on the alpha-amino group of the attached amino acid is removed, typically using an acid or a base, to prepare for the addition of the next amino acid. powdersystems.com

Washing: The resin is thoroughly washed to remove excess reagents and byproducts. powdersystems.com

Coupling: The next protected amino acid is activated and reacts with the free amino group on the growing peptide chain, forming a new peptide bond. powdersystems.com

Cleavage: Once the entire amino acid sequence of this compound is assembled, the peptide is cleaved from the resin support, and all remaining protecting groups are removed. bachem.com

The final product is then purified, often using techniques like high-performance liquid chromatography (HPLC), to ensure a high degree of purity for subsequent biological assays. frontiersin.org The efficiency and ability to automate SPPS make it a highly effective method for generating the quantities of this compound needed for comprehensive research. powdersystems.com

Microbial Growth Inhibition Assays (e.g., Minimum Inhibitory Concentration - MIC, Minimum Bactericidal Concentration - MBC)

To quantify the antimicrobial efficacy of this compound, researchers employ standardized microbial growth inhibition assays. The most common of these are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. creative-diagnostics.comnelsonlabs.commicrobe-investigations.com

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after a specific incubation period. nih.gov The assay is typically performed in a multi-well plate where a standardized inoculum of bacteria is exposed to serial dilutions of this compound. nelsonlabs.com After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The lowest concentration of the peptide that prevents visible growth is recorded as the MIC value. nelsonlabs.comnih.gov

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. creative-diagnostics.combmglabtech.com To determine the MBC, an aliquot from the wells of the MIC assay that show no visible growth (at and above the MIC) is sub-cultured onto an antibiotic-free agar (B569324) medium. bmglabtech.com After further incubation, the concentration of this compound that results in no bacterial growth on the agar plate is identified as the MBC. microbe-investigations.com These assays are fundamental in characterizing the antimicrobial potency of this compound against various bacterial strains.

A related peptide, Brevinin-1BW, demonstrated significant inhibitory activity against Gram-positive bacteria, with MIC values as low as 3.125 μg/mL against E. faecalis and 6.25 μg/mL against strains of S. aureus. nih.gov

Biofilm Assays (e.g., Inhibition of Biofilm Formation, Biofilm Eradication)

Bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix, pose a significant challenge in clinical settings due to their increased resistance to antibiotics. nih.govnih.gov Assays to evaluate the antibiofilm activity of this compound are therefore critical. These assays typically fall into two categories: inhibition of biofilm formation and eradication of pre-formed biofilms. nih.govscielo.br

Inhibition of Biofilm Formation: This assay assesses the ability of this compound to prevent bacteria from forming a biofilm. Bacteria are grown in the presence of varying concentrations of the peptide in microtiter plates. After an incubation period that allows for biofilm development in control wells, the plates are washed to remove non-adherent, planktonic cells. The remaining biofilm biomass is then quantified. nih.gov

Biofilm Eradication: This assay measures the peptide's ability to destroy established biofilms. Biofilms are first allowed to form in the microtiter plates. The planktonic cells are then removed, and the pre-formed biofilms are treated with different concentrations of this compound. nih.gov

Quantification of the biofilm in both types of assays is commonly achieved using methods like:

Crystal Violet (CV) Staining: This dye stains the attached biofilm biomass, and the amount of dye retained is proportional to the biofilm mass. nih.govmdpi.com

Metabolic Activity Assays: Dyes such as resazurin (B115843) or tetrazolium salts are used to measure the metabolic activity of the cells within the biofilm, providing an indication of cell viability. nih.govnih.gov

For instance, a study on the peptide P34 showed a reduction in the percentage of adhered microbial cells, indicating its potential to inhibit biofilm formation. scielo.br Similarly, a modified green tea polyphenol, EGCG-S, in combination with antibiotics, effectively inhibited biofilm formation by 95–99% in several pathogenic bacteria. mdpi.com

Membrane Interaction Studies (e.g., Liposome (B1194612) leakage, Fluorescence spectroscopy)

To understand the mechanism by which this compound exerts its antimicrobial and anticancer effects, researchers investigate its interaction with cell membranes. Liposomes, which are artificial vesicles composed of lipid bilayers, serve as excellent model systems for these studies. nih.gov

Liposome Leakage Assays: These assays determine the ability of this compound to permeabilize membranes. Liposomes are prepared with a fluorescent dye, such as calcein (B42510) or carboxyfluorescein, encapsulated at a self-quenching concentration. biorxiv.orgdiva-portal.org When this compound is added, if it disrupts the liposome membrane, the dye leaks out into the surrounding buffer, becomes diluted, and its fluorescence increases. tulane.edu The rate and extent of this fluorescence increase provide a measure of the peptide's membrane-disrupting activity. nih.gov The release of the dye can be monitored using fluorescence spectroscopy. biorxiv.org

Fluorescence Spectroscopy: This technique is also used to study the binding of the peptide to the membrane. Tryptophan residues within the peptide sequence can act as intrinsic fluorescent probes. tulane.edu When the peptide partitions from an aqueous environment into the hydrophobic environment of the lipid bilayer, the fluorescence emission spectrum of tryptophan shifts. By titrating a solution of the peptide with liposomes and monitoring these spectral changes, researchers can determine the peptide's affinity for the membrane. tulane.edursc.org

Immunological Assays (e.g., ELISA for cytokine detection, Western Blot)

The immunomodulatory properties of peptides like this compound can be investigated using various immunological assays.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used plate-based assay to detect and quantify proteins, such as cytokines, in biological samples. iarjset.compromega.com.cn To assess the anti-inflammatory effects of this compound, cells (e.g., macrophages) can be stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the peptide. The concentration of pro-inflammatory or anti-inflammatory cytokines released into the cell culture supernatant can then be measured using a "sandwich" ELISA format. nih.govbio-rad-antibodies.com In this format, a capture antibody specific for the cytokine of interest is coated onto the plate, followed by the sample, and then a detection antibody linked to an enzyme. promega.com.cnbio-rad-antibodies.com The enzymatic reaction produces a colored product, the intensity of which is proportional to the amount of cytokine present. promega.com.cn

Western Blot: Western blotting is used to detect specific proteins within a complex mixture. nih.govthermofisher.com In the context of this compound research, it could be used to analyze the expression levels of proteins involved in inflammatory signaling pathways within cells treated with the peptide. The process involves separating cellular proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with a primary antibody specific to the target protein. thermofisher.com A secondary antibody, conjugated to an enzyme, is then used for detection. promega.com.cn

Cell-Based Assays for Anti-Cancer Activity (excluding clinical human trials)

The potential of this compound as an anticancer agent is evaluated through various cell-based assays using cancer cell lines.

A primary method is the MTT assay , which measures cell viability and proliferation. researchgate.netscielo.br This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. researchgate.net Cancer cells are treated with different concentrations of this compound, and after an incubation period, the amount of formazan produced is quantified, which correlates with the number of viable cells. scielo.br This allows for the determination of the peptide's IC50 (the concentration that inhibits cell growth by 50%). iiitd.edu.in

Other assays used to understand the mechanism of anticancer activity include:

Cell Cycle Analysis: Flow cytometry with DNA-staining dyes like propidium (B1200493) iodide is used to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M). researchgate.netscielo.br This can reveal if this compound causes cell cycle arrest at a specific checkpoint.

Apoptosis Assays: The induction of programmed cell death (apoptosis) is a desired characteristic of anticancer agents. Assays like Annexin V/PI staining can differentiate between viable, apoptotic, and necrotic cells. researchgate.net

For example, studies on Brevinin-2R and its analogs showed they could inhibit the proliferation of K562 leukemia cells by inducing cell cycle arrest and apoptosis. researchgate.net Similarly, Brevinin-1EG demonstrated broad-spectrum anti-proliferative activity against several cancer cell lines, with IC50 values ranging from 15 to 22 μg/mL. researchgate.net

Table of Anticancer Activity for Brevinin-1EG Data based on research on a related Brevinin peptide.

Cell Line Cancer Type IC50 (μg/mL)
U-2OS Osteosarcoma 15-22
HepG2 Liver 15-22
HT-29 Colon 15-22
A375 Melanoma 15-22
HeLa Cervical 15-22
A549 Lung 15-22

Genetic and Molecular Biology Techniques (e.g., cDNA cloning, quantitative PCR)

To identify and characterize the gene encoding this compound, researchers utilize genetic and molecular biology techniques.

cDNA Cloning: The process often begins with the extraction of messenger RNA (mRNA) from the skin of the frog species from which the peptide originates. researchgate.net This mRNA is then used as a template for reverse transcriptase to synthesize complementary DNA (cDNA). neb.com The cDNA corresponding to the this compound precursor is then amplified using the polymerase chain reaction (PCR) with specific primers. researchgate.netthermofisher.com The amplified cDNA product can then be inserted into a cloning vector and sequenced to determine the full amino acid sequence of the precursor protein, which includes a signal peptide, an acidic propiece, and the mature this compound peptide. researchgate.net

Quantitative PCR (qPCR): Also known as real-time PCR, this technique is used to measure the quantity of a specific DNA sequence in real-time. nih.gov In the context of this compound research, qPCR can be used to quantify the expression levels of the this compound gene in different tissues or under different conditions. It can also be used to measure the expression of genes in host cells that are affected by treatment with the peptide, for example, genes involved in inflammation or apoptosis. pcrbio.com The method relies on the detection of a fluorescent signal that increases proportionally with the amount of amplified PCR product. nih.gov

Future Directions in Brevinin 1isa Research

Advanced Structural Determination (e.g., NMR, X-ray Crystallography)

A precise understanding of the three-dimensional structure of Brevinin-1ISa is fundamental to elucidating its mechanism of action and for the rational design of more effective analogues. While initial studies have likely characterized its primary amino acid sequence, advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are crucial for high-resolution structural determination. jhsph.edunih.gov

NMR spectroscopy is particularly well-suited for studying the structure of peptides like this compound in various membrane-mimicking environments, offering insights into its conformational changes upon interacting with bacterial membranes. nih.gov This technique can reveal the peptide's secondary structure, such as its α-helical content, and its orientation within a lipid bilayer. researchgate.netmdpi.com For instance, proton NMR has been used to determine the structure of other brevinin peptides, like brevinin-1BYa, in different environments. researchgate.net

X-ray crystallography, on the other hand, can provide a static, high-resolution atomic model of this compound, provided that suitable crystals can be obtained. washington.eduresearchgate.net The process involves crystallizing the peptide and then analyzing the diffraction pattern of X-rays passed through the crystal. jhsph.edu While crystallization of peptides can be challenging, a successful crystallographic structure would offer invaluable details about bond angles and atomic positions, which can complement the dynamic information obtained from NMR. nih.govwashington.edu The combination of both NMR and X-ray crystallography often yields a more complete structural picture than either method alone. nih.gov

Mechanistic Elucidation at the Molecular Level (e.g., specific protein/lipid interactions)

The antimicrobial effect of many brevinin peptides is attributed to their ability to disrupt microbial membranes. researchgate.net However, the precise molecular interactions that govern this process for this compound remain to be fully elucidated. Future research will likely focus on identifying the specific lipid and/or protein components of the microbial membrane that this compound interacts with.

Techniques such as solid-state NMR and fluorescence spectroscopy can be employed to study the peptide's interaction with model membranes of varying lipid compositions, mimicking those of different bacterial species. This can help determine if this compound has a preference for certain types of lipids, such as anionic phospholipids (B1166683) commonly found in bacterial membranes. Mechanistic studies on other brevinins have confirmed membrane disruption as a primary mode of action. nih.govfrontiersin.org

Furthermore, investigations into potential intracellular targets of this compound are warranted. While membrane disruption is a primary mechanism for many AMPs, some peptides are known to translocate across the membrane and interact with intracellular components, such as DNA, RNA, or enzymes, to exert their antimicrobial effects. Identifying these potential secondary targets would provide a more comprehensive understanding of this compound's bioactivity.

Development of Engineered Analogues with Enhanced Bioactivity and Selectivity for specific applications

A significant avenue of future research lies in the design and synthesis of engineered analogues of this compound. The goal of this research is to create new peptides with improved antimicrobial potency, enhanced selectivity for microbial cells over host cells, and greater stability in physiological conditions. nih.gov

Structure-activity relationship (SAR) studies are central to this effort. By systematically substituting specific amino acid residues, researchers can probe the roles of properties like cationicity, hydrophobicity, and amphipathicity in the peptide's activity. researchgate.net For example, studies on brevinin-1pl have shown that substitutions with arginine can enhance activity against Gram-positive bacteria, while histidine substitutions can reduce hemolytic activity, thereby improving selectivity. nih.govfrontiersin.org Similarly, modifications to brevinin-1GHa, such as replacing alanine (B10760859) with leucine (B10760876), have led to significantly improved activity against Gram-positive strains with lower hemolytic activity. nih.gov

The development of such analogues could be tailored for specific applications. For instance, an analogue with high efficacy against antibiotic-resistant bacteria and low toxicity to human cells could be a candidate for treating infections. Another analogue might be optimized for anti-biofilm activity, addressing a major challenge in clinical and industrial settings. mdpi.com

Exploration of Synergistic Effects with Other Bioactive Compounds

The potential for this compound to act synergistically with other bioactive compounds, including conventional antibiotics and other antimicrobial peptides, is a promising area of investigation. nih.gov Synergistic interactions can lead to enhanced efficacy, a broader spectrum of activity, and a reduced likelihood of developing microbial resistance. nih.gov

Future studies could involve checkerboard assays to systematically test combinations of this compound with various antibiotics against a panel of pathogenic microbes. ekb.eg The fractional inhibitory concentration (FIC) index is a common metric used to quantify the nature of the interaction (synergistic, additive, or antagonistic). nih.gov

Investigating the mechanisms behind any observed synergy will also be crucial. For example, this compound might increase the permeability of the bacterial membrane, thereby facilitating the entry of another antibiotic. Alternatively, the two compounds might inhibit different essential pathways within the microbe, leading to a more potent combined effect. nih.gov The exploration of such combinations could lead to the development of novel and more effective antimicrobial therapies.

Pre-clinical in vivo Models for Therapeutic Potential (non-human, excluding safety/toxicity profiles and human trial data)

To translate the in vitro findings into potential therapeutic applications, preclinical studies using non-human in vivo models are essential. erbc-group.commedicilon.com These studies can provide initial proof-of-concept for the efficacy of this compound and its engineered analogues in a living organism. erbc-group.com

Animal models of bacterial infection, such as murine models of skin infection or sepsis, can be used to evaluate the therapeutic potential of this compound. researchgate.netfrontiersin.org In these models, key parameters to assess would include the reduction in bacterial load in various tissues, improvement in clinical signs of infection, and survival rates. For instance, a study on the brevinin-like peptide des-Ala¹⁶-[Lys⁴]brevinin-1pl showed enhanced therapeutic efficacy in in vivo tests against Escherichia coli. researchgate.net Similarly, Brevinin-1GHd demonstrated a significant therapeutic effect in a mouse model of carrageenan-induced paw edema, indicating anti-inflammatory potential. frontiersin.org

These preclinical models are crucial for understanding how the peptide behaves in a complex biological system, providing data on its pharmacokinetics and pharmacodynamics. nih.gov The insights gained from these non-human studies are a critical step in the potential development of this compound-based therapeutics.

Q & A

Q. What are the key structural features of Brevinin-1ISa that influence its antimicrobial activity?

Methodological Answer: To identify structural determinants, use nuclear magnetic resonance (NMR) spectroscopy for 3D conformation analysis, circular dichroism (CD) spectroscopy for secondary structure characterization (e.g., α-helical content), and computational modeling (e.g., molecular dynamics simulations) to predict interactions with microbial membranes. Compare these findings with functional assays (e.g., minimum inhibitory concentration [MIC] tests) to correlate structural motifs with activity .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

Methodological Answer: Document synthesis protocols in detail, including solid-phase peptide synthesis (SPPS) parameters (e.g., coupling efficiency, cleavage conditions) and purification methods (e.g., HPLC gradients). Use standardized reference compounds for calibration and validate purity via mass spectrometry and analytical HPLC. Share raw data and protocols in supplementary materials to enable replication .

How to formulate a focused research question on this compound’s therapeutic potential?

Methodological Answer: Align the question with identified gaps (e.g., "How does this compound’s selectivity index vary across multidrug-resistant bacterial strains?"). Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to narrow scope. For example: "In Pseudomonas aeruginosa biofilms (P), does this compound (I) reduce viability compared to colistin (C) via membrane disruption (O) in 24-hour assays (T)?" .

Advanced Research Questions

Q. How can experimental designs differentiate this compound’s mechanism of action against Gram-negative vs. Gram-positive bacteria?

Methodological Answer: Combine comparative assays (e.g., time-kill kinetics, membrane permeability via SYTOX Green uptake) with advanced imaging (e.g., cryo-electron microscopy for membrane topology changes) and proteomic analysis (e.g., LC-MS/MS to identify protein targets). Use lipopolysaccharide (LPS)-deficient mutants for Gram-negative bacteria to isolate outer membrane effects .

Q. What strategies resolve contradictions in this compound’s cytotoxicity data across mammalian cell lines?

Methodological Answer: Conduct meta-analysis of existing studies to identify variables (e.g., cell type, serum concentration in assays). Perform dose-response assays under standardized conditions (e.g., 10% FBS, 48-hour exposure) with multiple cell lines (e.g., HEK293, HepG2). Use transcriptomics to identify pathways affected at subtoxic doses .

Q. How to validate this compound’s stability under physiological conditions for therapeutic development?

Methodological Answer: Perform serum stability assays (incubate peptide in human serum at 37°C, sample at 0/6/24 hours) analyzed via HPLC. Use mass spectrometry to detect degradation products. Assess temperature/pH stability ranges and simulate gastrointestinal conditions for oral delivery feasibility .

Q. What statistical approaches address variability in this compound’s antimicrobial potency assays?

Methodological Answer: Apply mixed-effects ANOVA to account for batch-to-batch variability in peptide synthesis. Use nonlinear regression models (e.g., log-dose response curves) to calculate EC50 values with 95% confidence intervals. Include technical and biological replicates (n ≥ 3) to ensure robustness .

Q. How to integrate primary data from this compound experiments with secondary literature for meta-analysis?

Methodological Answer: Systematically extract data from published studies (e.g., MIC values, toxicity thresholds) using PRISMA guidelines. Combine with primary data in a unified database. Apply random-effects models to account for heterogeneity and perform sensitivity analyses to identify outlier datasets .

Tables for Key Methodological Comparisons

Research Aspect Recommended Methods Key References
Structural AnalysisNMR, CD spectroscopy, molecular dynamics
Mechanism of ActionCryo-EM, proteomics, SYTOX Green assays
Stability TestingSerum stability assays, HPLC-MS
Data IntegrationPRISMA-guided meta-analysis, random-effects models

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.